ethyl 2-[(2-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate
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Overview
Description
Ethyl 2-[(2-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives. . This compound, with its unique structure, offers a wide range of possibilities for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction is often catalyzed by metal catalysts or nanocatalysts to enhance the yield and selectivity . The reaction conditions may include refluxing in solvents such as ethanol or methanol, with reaction times ranging from a few hours to overnight .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also gaining popularity in the industrial synthesis of benzoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-[(2-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[(2-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes or enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Known for its antifungal activity.
Benzimidazole derivatives: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Important in medicinal chemistry for their diverse biological activities.
Uniqueness
Ethyl 2-[(2-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate is unique due to its complex structure, which combines the benzoxazole and pyrido[2,1-b][1,3]benzoxazole moieties.
Properties
Molecular Formula |
C22H18N2O6 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
ethyl 2-[(2-methoxybenzoyl)amino]-1-oxopyrido[2,1-b][1,3]benzoxazole-4-carboxylate |
InChI |
InChI=1S/C22H18N2O6/c1-3-29-22(27)14-12-15(23-19(25)13-8-4-6-10-17(13)28-2)20(26)24-16-9-5-7-11-18(16)30-21(14)24/h4-12H,3H2,1-2H3,(H,23,25) |
InChI Key |
URJRWAQVWSBQBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=CC=CC=C3O2)C(=O)C(=C1)NC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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